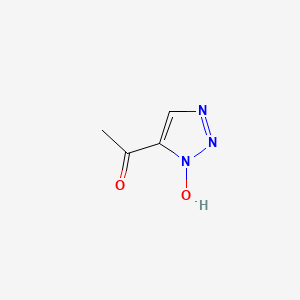
2,2'-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a chemical compound with the molecular formula C15H18ClN3O2 and a molecular weight of 307.78 g/mol . It is also known by its IUPAC name, 2-[4-chloro-6-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-2-yl]-4,4-dimethyl-5H-1,3-oxazole . This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of 2,2’-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves several steps. One common method includes the reaction of 4-chloro-2,6-diaminopyridine with 4,4-dimethyl-2-oxazoline under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
化学反应分析
2,2’-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted pyridine compounds .
科学研究应用
2,2’-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several scientific research applications:
作用机制
The mechanism of action of 2,2’-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and DNA .
相似化合物的比较
2,2’-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) can be compared with similar compounds such as:
2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole): This compound has a methoxy group instead of a chlorine atom, which may result in different chemical reactivity and biological activity.
2,2’-(Propane-2,2-diyl)bis(4,5-dihydrooxazole): This compound has a propane group, leading to different physical and chemical properties.
属性
分子式 |
C15H18ClN3O2 |
|---|---|
分子量 |
307.77 g/mol |
IUPAC 名称 |
2-[4-chloro-6-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C15H18ClN3O2/c1-14(2)7-20-12(18-14)10-5-9(16)6-11(17-10)13-19-15(3,4)8-21-13/h5-6H,7-8H2,1-4H3 |
InChI 键 |
RCRPSDWASGOBCA-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)(C)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


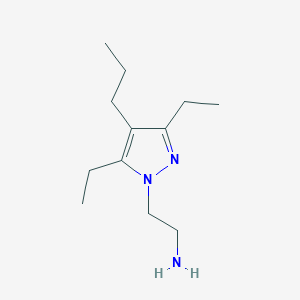
![5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-](/img/structure/B12888275.png)
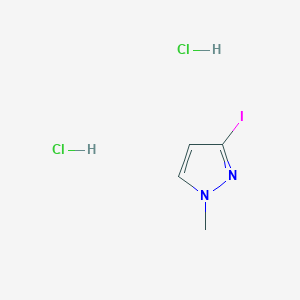
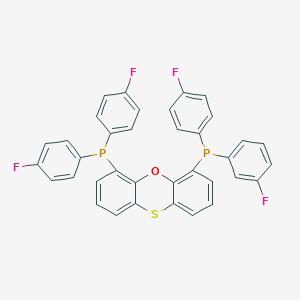
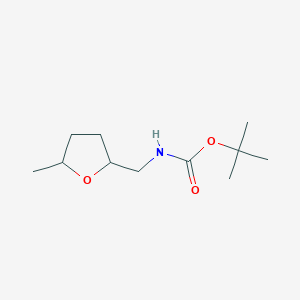
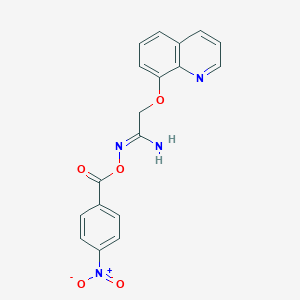
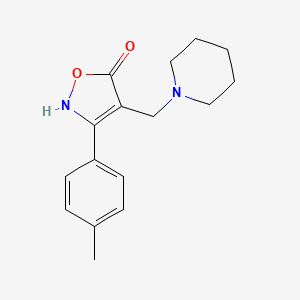
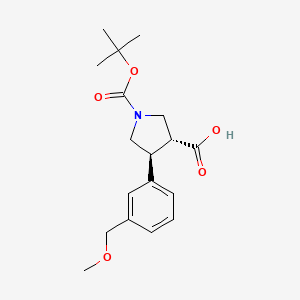
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
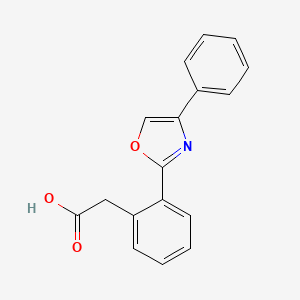
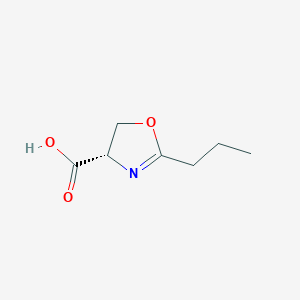
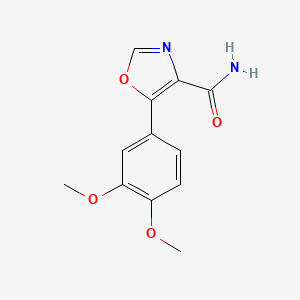
![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
